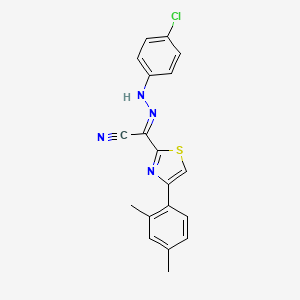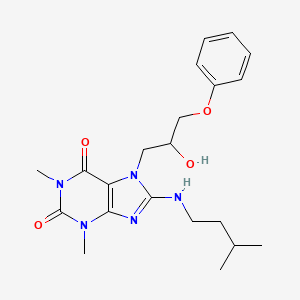
7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Conformation
Theophylline derivatives, similar to the specified compound, have been studied for their structural properties. For example, the compound 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline displays a planar theophylline moiety. The structure is stabilized by intramolecular hydrogen bonds, indicating potential interactions relevant to its biological activity (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Cardiovascular Activity
Theophylline derivatives have been evaluated for cardiovascular activities. A study synthesized and tested 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds displayed strong prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Synthesis of Novel Quinolindiones
Research on the synthesis of novel 7-substituted quinolindiones, related to the structure of the mentioned compound, indicates potential applications in the development of novel pharmaceuticals. This includes the synthesis of novel 7-(N-formyl-, N-acetyl-, and N-isobutyrylamino)-2-methylquinoline-5,8-diones (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).
Psychotropic Potential
The compound's derivatives have been studied for their potential psychotropic activities. For instance, derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione were designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. Certain derivatives exhibited antidepressant-like and anxiolytic-like activities, suggesting their potential in treating mood disorders (Chłoń-Rzepa et al., 2013).
Antitumor Activity
The synthesis of novel heterocycles, such as purino[7, 8-g]-6-azapteridines, related to theophylline derivatives, has been explored for antitumor activities. These compounds were evaluated for their biological activities, including effects against P388 leukemia, suggesting a potential avenue for cancer therapy (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Other Potential Applications
Additional studies on theophylline derivatives have investigated various biological activities, including antiallergic properties, bronchodilator effects in asthmatics, and potential use in treating chronic inflammation. These investigations highlight the diverse therapeutic potentials of theophylline derivatives (Cho et al., 1981; Kaminski et al., 1989).
Propriétés
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-14(2)10-11-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)12-15(27)13-30-16-8-6-5-7-9-16/h5-9,14-15,27H,10-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHRMWAOXXADIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2818400.png)
![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818403.png)
![5-(1-Quinoxalin-2-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2818405.png)
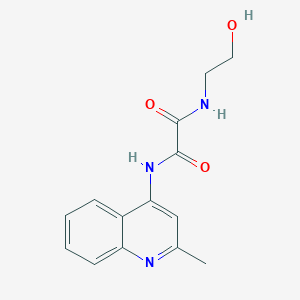
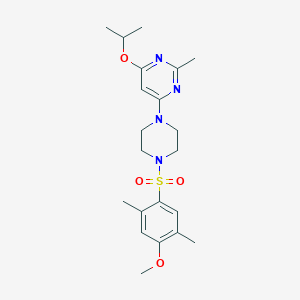


![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)
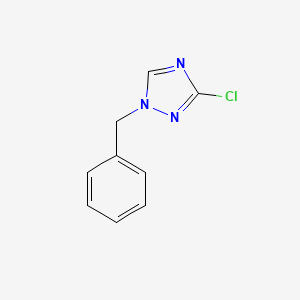

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2818420.png)
